REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([N+:9]([O-])=O)[C:3]=1[CH3:12].[NH4+].[Cl-]>O.C(O)(C)C.[Fe]>[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([NH2:9])[CH:5]=[C:6]([F:8])[CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C(=CC(=C1)F)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
1.46 g
|
Type
|
reactant
|
Smiles
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[NH4+].[Cl-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)O
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
catalyst
|
Smiles
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[Fe]
|
Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After evaporation of most of the isopropanol the aq solution
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate three times
|
Type
|
WASH
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Details
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The combined organic layers were washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was used without further purification in the next step
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(C=C(C1)F)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |